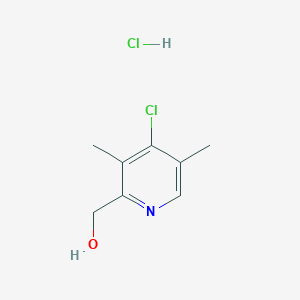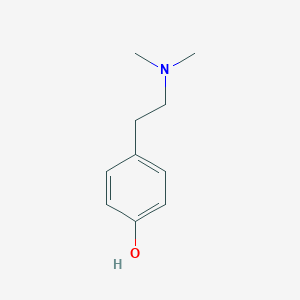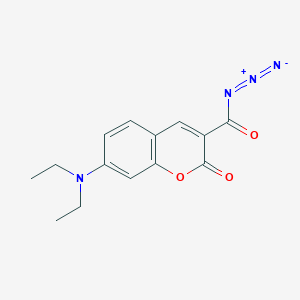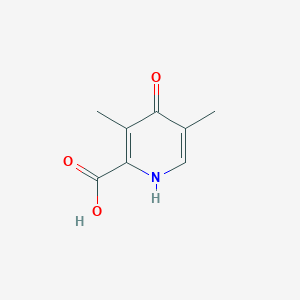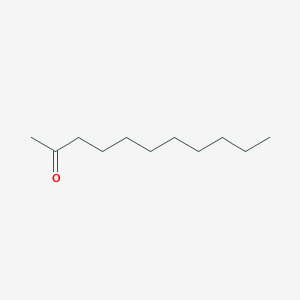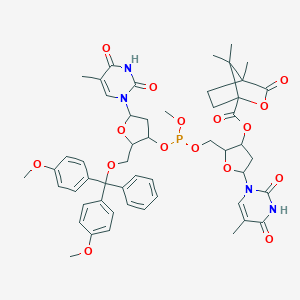
3-Dttctp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-DTTCTP involves its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, 3-DTTCTP has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
3-DTTCTP has been found to exhibit unique biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-DTTCTP has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-DTTCTP in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress. This makes it a potential candidate for the development of new antioxidants and treatments for oxidative stress-related diseases. However, one of the limitations of using 3-DTTCTP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-DTTCTP. One potential direction is the development of new antioxidants and treatments for oxidative stress-related diseases. Additionally, further studies are needed to determine the potential applications of 3-DTTCTP in the development of new antibiotics. Finally, more research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Conclusion
In conclusion, 3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been found to have potential applications in the development of new antioxidants and antibiotics. Further research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Métodos De Síntesis
The synthesis of 3-DTTCTP involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form 3,4-dihydroxybenzaldehyde thiosemicarbazone. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-DTTCTP.
Aplicaciones Científicas De Investigación
3-DTTCTP has been studied extensively for its potential applications in various scientific fields. This compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-DTTCTP has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
144674-88-4 |
|---|---|
Nombre del producto |
3-Dttctp |
Fórmula molecular |
C52H59N4O16P |
Peso molecular |
1027 g/mol |
Nombre IUPAC |
[2-[[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-methoxyphosphanyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C52H59N4O16P/c1-30-26-55(47(61)53-43(30)57)41-24-37(70-46(60)51-23-22-50(5,45(59)71-51)49(51,3)4)40(69-41)29-67-73(65-8)72-38-25-42(56-27-31(2)44(58)54-48(56)62)68-39(38)28-66-52(32-12-10-9-11-13-32,33-14-18-35(63-6)19-15-33)34-16-20-36(64-7)21-17-34/h9-21,26-27,37-42H,22-25,28-29H2,1-8H3,(H,53,57,61)(H,54,58,62) |
Clave InChI |
YWFDZPZDPCCHRB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
Sinónimos |
3'-O-(5'-dimethoxytritylthymidyl)-5'-O-(3'-camphanoylthymidyl)-O-methyl phosphite 3-DTTCTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



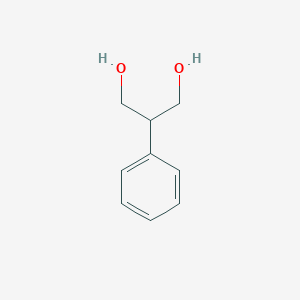
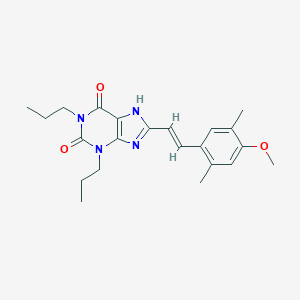
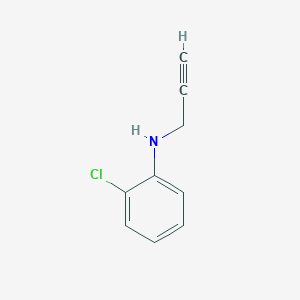
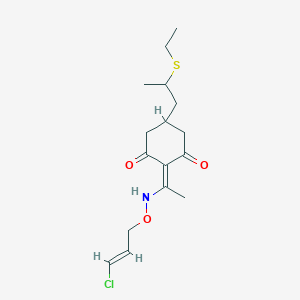
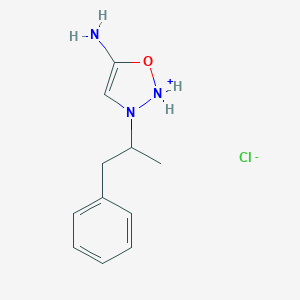
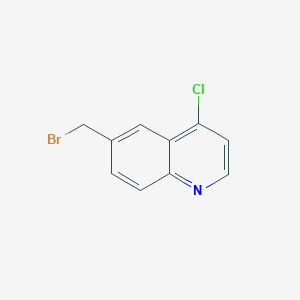
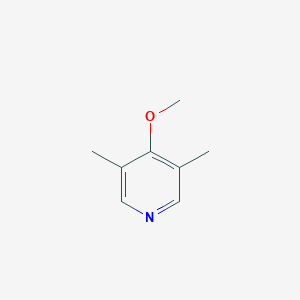
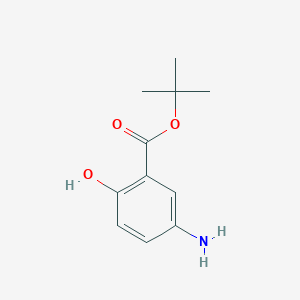
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
